molecular formula C26H24ClF3N4O3S B2883322 (4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone CAS No. 2288709-23-7

(4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Cat. No. B2883322
CAS RN: 2288709-23-7
M. Wt: 565.01
InChI Key: OYMHYYMCAHHTDO-UHFFFAOYSA-N
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Description

(4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C26H24ClF3N4O3S and its molecular weight is 565.01. The purity is usually 95%.
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Scientific Research Applications

Anti-mycobacterial Properties

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which includes structures similar to the queried compound, has shown promising anti-mycobacterial properties. A study involving thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed significant potential against Mycobacterium tuberculosis, with some compounds displaying low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).

Antimicrobial Activity

New pyridine derivatives that bear structural resemblance to the queried compound have been synthesized and found to exhibit variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).

Synthesis and Transformation Studies

The synthesis of related compounds like 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one and their base-catalyzed ring transformations have been studied. This research provides insights into the structural behavior and stability of such compounds under different conditions (Sápi et al., 1997).

In Vitro Antioxidant Properties

Thiazole derivatives, which share structural features with the queried compound, have been synthesized and tested for their antioxidant properties. Some of these compounds showed potent antioxidant activity, indicating potential for therapeutic applications (Jaishree et al., 2012).

Potential in Imaging Agents for Parkinson's Disease

Compounds structurally similar to the queried compound have been explored as potential PET imaging agents for Parkinson's disease. This research highlights the utility of such compounds in the development of diagnostic tools (Wang et al., 2017).

Molecular Docking and DFT Studies

Molecular docking and density functional theory (DFT) studies of analogous compounds have been conducted to understand their antibacterial activity and structural properties. This research aids in the design of compounds with desired biological activities (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxyphenyl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClF3N4O3S/c1-37-22-13-17(2-4-19(22)16-3-5-21(27)20(12-16)26(28,29)30)24(35)34-14-18(15-34)32-7-9-33(10-8-32)25(36)23-31-6-11-38-23/h2-6,11-13,18H,7-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMHYYMCAHHTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CC(C2)N3CCN(CC3)C(=O)C4=NC=CS4)C5=CC(=C(C=C5)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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